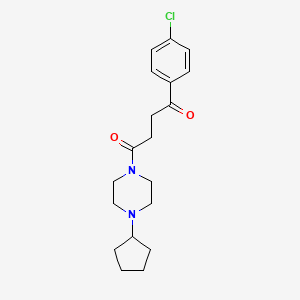

NNC 38-1049

説明

特性

CAS番号 |

757183-18-9 |

|---|---|

分子式 |

C19H25ClN2O2 |

分子量 |

348.9 g/mol |

IUPAC名 |

1-(4-chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)butane-1,4-dione |

InChI |

InChI=1S/C19H25ClN2O2/c20-16-7-5-15(6-8-16)18(23)9-10-19(24)22-13-11-21(12-14-22)17-3-1-2-4-17/h5-8,17H,1-4,9-14H2 |

InChIキー |

VPARRMQGLNFBBR-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)N2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-cyclopentyl-4-(4-(4-chlorophenyl)-4-oxobutanoyl)piperazine NNC 0038-0000-1049 NNC 38-1049 |

製品の起源 |

United States |

Foundational & Exploratory

NNC 38-1049: A Technical Guide to its Mechanism of Action in Appetite Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, which has demonstrated significant potential in preclinical models for the treatment of obesity through appetite suppression. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling pathways, and physiological effects on food intake and body weight. The information presented herein is a synthesis of available preclinical data, intended to provide a comprehensive resource for researchers in the field of metabolic disorders and drug development.

Introduction

The central histaminergic system plays a pivotal role in the regulation of energy homeostasis. The histamine H3 receptor, primarily expressed in the central nervous system, functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop that inhibits histamine synthesis and release. Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters involved in appetite control, including serotonin, norepinephrine, and acetylcholine.

This compound is a non-imidazole, competitive antagonist of the H3 receptor. Its mechanism of action in appetite suppression is centered on its ability to block the inhibitory effects of the H3 receptor, thereby increasing histaminergic neurotransmission in key hypothalamic nuclei that regulate feeding behavior.

Molecular Profile and In Vitro Pharmacology

This compound exhibits high affinity and selectivity for the histamine H3 receptor. While comprehensive public data from head-to-head comparative studies are limited, available information indicates its potency as an H3 receptor antagonist.

| Parameter | Value | Receptor | Species | Source |

| Binding Affinity (Ki) | 1.2 nM | Histamine H3 Receptor | Not Specified | [1] |

Mechanism of Action in Appetite Suppression

The primary mechanism by which this compound suppresses appetite is through the blockade of histamine H3 autoreceptors in the hypothalamus. This antagonism leads to a disinhibition of histaminergic neurons, resulting in increased synthesis and release of histamine into the synaptic cleft.

Elevated histamine levels in key hypothalamic areas, such as the paraventricular nucleus (PVN), subsequently activate postsynaptic histamine H1 receptors (H1R).[2] Activation of H1R is well-established to have an anorectic effect, leading to a reduction in food intake.

Furthermore, by antagonizing H3 heteroreceptors located on other neuronal populations, this compound may also modulate the release of other neurotransmitters that play a role in satiety and energy balance.

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

As a competitive antagonist, this compound blocks the binding of endogenous histamine to the H3 receptor, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase. This results in a relative increase in cAMP levels within the histaminergic neuron, contributing to the enhanced synthesis and release of histamine.

Figure 1. Signaling pathway of this compound in appetite suppression.

Preclinical Efficacy in Animal Models

Studies in diet-induced obese rats have demonstrated the efficacy of this compound in reducing food intake and body weight.

| Parameter | Treatment Group | Control Group | Duration | Animal Model | Key Findings |

| Food Intake | This compound (20 mg/kg, twice daily) | Vehicle | 2 weeks | Diet-induced obese rats | Sustained reduction in food intake.[2] |

| Body Weight | This compound (20 mg/kg, twice daily) | Vehicle | 2 weeks | Diet-induced obese rats | Significant decrease in body weight. |

| Plasma Triglycerides | This compound | Vehicle | Not specified | Obese rats | Reduction in plasma triglycerides. |

Experimental Protocols

The following are generalized protocols representative of the types of experiments used to characterize the mechanism of action of this compound.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

-

Methodology:

-

Prepare cell membranes from a cell line recombinantly expressing the human or rat histamine H3 receptor.

-

Incubate the cell membranes with a radiolabeled H3 receptor antagonist (e.g., [3H]-N-α-methylhistamine) and varying concentrations of this compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Figure 2. Workflow for in vitro receptor binding assay.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

-

Objective: To measure the effect of this compound on extracellular histamine levels in the rat hypothalamus.

-

Methodology:

-

Surgically implant a microdialysis guide cannula targeting the paraventricular nucleus of the hypothalamus in rats.

-

After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples to establish basal histamine levels.

-

Administer this compound (e.g., intraperitoneally) and continue to collect dialysate samples at regular intervals.

-

Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Express the post-treatment histamine levels as a percentage of the baseline levels.

-

Diet-Induced Obesity Rat Model for Efficacy Testing

-

Objective: To evaluate the effect of this compound on food intake and body weight in an obese animal model.

-

Methodology:

-

Induce obesity in rats by feeding them a high-fat diet for a specified period.

-

Randomly assign the obese rats to a treatment group (receiving this compound) and a control group (receiving vehicle).

-

Administer the compound or vehicle daily (e.g., via oral gavage or intraperitoneal injection) for the duration of the study (e.g., 2 weeks).

-

Measure daily food intake and body weight for each animal.

-

At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., plasma triglycerides).

-

Statistically analyze the differences in food intake, body weight change, and metabolic parameters between the treatment and control groups.

-

Figure 3. Experimental workflow for in vivo efficacy testing.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist that effectively suppresses appetite and reduces body weight in preclinical models of obesity. Its primary mechanism of action involves the blockade of H3 autoreceptors in the hypothalamus, leading to an increase in histamine release and subsequent activation of anorexigenic H1 receptors. The available data support the therapeutic potential of targeting the central histaminergic system with H3 receptor antagonists for the management of obesity. Further research and clinical development are warranted to fully elucidate the efficacy and safety of this compound in humans.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a synthesis of publicly available preclinical data. The full-text of some primary research articles was not available, which may limit the comprehensiveness of the data presented.

References

NNC 38-1049: A Technical Guide to its Role in the Histaminergic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a key player in the regulation of neurotransmitter release within the central nervous system. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, and its effects on the histaminergic system. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

The histaminergic system, through its four identified receptor subtypes (H1, H2, H3, and H4), is critically involved in a wide array of physiological functions, including wakefulness, cognitive processes, and energy homeostasis. The histamine H3 receptor, primarily located presynaptically on histaminergic and other neurons, acts as an autoreceptor and heteroreceptor, respectively, to negatively regulate the synthesis and release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2] This inhibitory role makes the H3 receptor an attractive therapeutic target for various neurological and metabolic disorders.

This compound, with the IUPAC name 1-(4-Chlorophenyl)-4-(4-cyclopentylpiperazin-1-yl)butane-1,4-dione, is a non-imidazole antagonist that exhibits high affinity and selectivity for the histamine H3 receptor.[3][4] Its ability to block the inhibitory effects of the H3 receptor leads to an increase in histamine levels in the brain, which has been shown in preclinical studies to reduce food intake and body weight, suggesting its potential as an anti-obesity therapeutic.[4][5]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H3 receptor.[3] By binding to the receptor, it blocks the binding of the endogenous agonist, histamine. This antagonism prevents the activation of the Gi/o protein coupled to the H3 receptor, thereby inhibiting the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The net effect of this compound's action is an increase in the synthesis and release of histamine and other neurotransmitters, thereby enhancing histaminergic neurotransmission.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity and functional potency at the histamine H3 receptor.

Table 1: Binding Affinity of this compound

| Receptor | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| Histamine H₃ | Human | Radioligand Binding | [³H]-Nα-methylhistamine | 1.2 | [6] (Secondary Source) |

| Histamine H₃ | Rat | Radioligand Binding | [³H]-Nα-methylhistamine | Not explicitly stated, but described as "highly specific" | [3] |

Table 2: Functional Potency of this compound

| Assay Type | Cell Line | Species | Agonist | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 | Human | R-alpha-methylhistamine | pA₂ | Not explicitly stated, but described as a "competitive antagonist" | [3] |

| cAMP Accumulation | HEK293 | Rat | R-alpha-methylhistamine | pA₂ | Not explicitly stated, but described as a "competitive antagonist" | [3] |

Table 3: In Vivo Effects of this compound in Diet-Induced Obese Rats

| Dosage | Administration Route | Duration | Effect on Food Intake | Effect on Body Weight | Reference |

| 20 mg/kg (twice daily) | Oral | 2 weeks | Sustained reduction | Significant decrease | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and its interaction with the histaminergic system.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a standard procedure for determining the binding affinity of this compound to the histamine H3 receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the histamine H3 receptor.

Materials:

-

HEK293 cells stably expressing the human or rat histamine H3 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-Nα-methylhistamine

-

Non-specific binding control: Thioperamide (B1682323) (10 µM)

-

Test compound: this compound

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the H3 receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well).

-

Add increasing concentrations of this compound.

-

Add a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kₔ value).

-

For determining non-specific binding, add 10 µM thioperamide instead of this compound in a separate set of wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Functional cAMP Accumulation Assay

This protocol describes a method to assess the functional antagonist activity of this compound at the histamine H3 receptor.

Objective: To determine the pA₂ value of this compound, a measure of its antagonist potency.

Materials:

-

HEK293 cells stably expressing the human or rat histamine H3 receptor

-

Cell culture medium and reagents

-

Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA)

-

Forskolin (B1673556) or Isoprenaline (to stimulate adenylyl cyclase)

-

Histamine H3 receptor agonist: R-alpha-methylhistamine

-

Test compound: this compound

-

cAMP detection kit (e.g., LANCE cAMP kit)

Procedure:

-

Cell Preparation:

-

Seed HEK293 cells expressing the H3 receptor in a 96-well plate and grow to confluency.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15 minutes).

-

Add a fixed concentration of forskolin or isoprenaline to stimulate cAMP production.

-

Simultaneously, add increasing concentrations of the H3 receptor agonist, R-alpha-methylhistamine.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value.

-

In Vivo Microdialysis for Hypothalamic Histamine Measurement

This protocol provides a general framework for measuring extracellular histamine levels in the rat hypothalamus following administration of this compound.

Objective: To assess the effect of this compound on histamine release in the hypothalamus of freely moving rats.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Test compound: this compound

-

Analytical system for histamine quantification (e.g., HPLC with fluorescence detection)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the desired hypothalamic region (e.g., the posterior hypothalamus).

-

Allow the animal to recover from surgery for a few days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a stabilizing agent.

-

After a baseline collection period, administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Histamine Analysis:

-

Analyze the histamine concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection after derivatization with o-phthalaldehyde.

-

-

Data Analysis:

-

Express the histamine concentrations as a percentage of the baseline levels.

-

Compare the histamine levels in the this compound-treated group to a vehicle-treated control group using appropriate statistical tests.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the histamine H3 receptor and a typical experimental workflow for evaluating H3 receptor antagonists.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Experimental Workflow for H3 Receptor Antagonists.

Conclusion

This compound is a valuable research tool for elucidating the role of the histaminergic system, particularly the H3 receptor, in various physiological and pathological processes. Its potent and selective antagonist activity makes it a lead compound for the development of therapeutics targeting conditions such as obesity. This technical guide provides a foundational understanding of this compound, summarizing key data and methodologies to aid researchers and drug development professionals in their endeavors. Further investigation into its detailed pharmacokinetic and pharmacodynamic profiles will be crucial for its potential translation into clinical applications.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Antagonistic targeting of the histamine H3 receptor decreases caloric intake in higher mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of a selective histamine H3 receptor antagonist on hypothalamic neural activity, food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice | springermedizin.de [springermedizin.de]

- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Norepinephrine Release in Rat Posterior Hypothalamus Using in vivo Brain Microdialysis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

An In-Depth Pharmacological Profile of NNC 38-1049: A Selective Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent, selective, and competitive antagonist of the histamine (B1213489) H3 receptor (H3R). As an orally active compound, it has demonstrated significant effects on the central nervous system, primarily through the modulation of histamine release. By blocking the presynaptic inhibitory autoreceptor function of the H3R, this compound leads to an increase in the synaptic concentration of histamine and other neurotransmitters. This mechanism of action underlies its observed effects on reducing food intake and body weight in preclinical models, positioning it as a compound of interest for the research and development of treatments for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, selectivity, functional activity, and in vivo effects, supplemented with detailed experimental protocols and pathway diagrams.

Introduction

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, H3Rs act as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its role in regulating these crucial neurochemical systems, the H3R has emerged as a promising therapeutic target for a range of neurological and metabolic disorders.

This compound is a non-imidazole antagonist of the H3R that has been investigated for its potential therapeutic applications. Its ability to cross the blood-brain barrier and exert central effects makes it a valuable tool for studying the physiological roles of the H3R and a candidate for further drug development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| Histamine H3 | Human | 1.2 | [1] |

No specific Ki values for rat H3 or other histamine receptor subtypes (H1, H2, H4) for this compound were explicitly found in the search results. However, it is described as a highly specific and selective H3 receptor antagonist.

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Rats

| Parameter | Dose | Route of Administration | Effect | Reference |

| Food Intake | 20 mg/kg (twice daily) | Oral | Sustained reduction over a two-week study | [2][3][4] |

| Body Weight | 20 mg/kg (twice daily) | Oral | Significant decrease compared to controls over a two-week study | [2][3][4] |

| Hypothalamic Histamine Levels | 20 mg/kg | Intraperitoneal | Significant increase in extracellular concentrations | [5][6] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the histamine H3 receptor. The H3R is constitutively active and coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of the H3R by histamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous histamine, this compound prevents this inhibitory signaling cascade. As a presynaptic autoreceptor, the antagonism of H3R by this compound removes the negative feedback on histaminergic neurons, resulting in increased synthesis and release of histamine. This elevation in histamine levels in key brain regions, such as the hypothalamus, is believed to mediate the anorectic and weight-reducing effects of the compound.

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a method to determine the binding affinity of this compound to the histamine H3 receptor using a competitive radioligand binding assay.

-

Materials:

-

Membrane preparation from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH) or other suitable H3R radioligand.

-

This compound.

-

Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit (B1669187) or unlabeled histamine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]-NAMH (typically at or below its Kd value).

-

Varying concentrations of this compound or vehicle for total binding.

-

Non-specific binding control for determining non-specific binding.

-

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay

This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

-

Materials:

-

Cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).

-

H3R agonist (e.g., R-α-methylhistamine).

-

This compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium and assay buffer (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well plates.

-

-

Procedure:

-

Seed the H3R-expressing cells into appropriate well plates and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells and pre-incubate.

-

Add a fixed concentration of the H3R agonist (typically its EC80) and forskolin to all wells (except for basal and forskolin-only controls).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

The antagonist potency can also be expressed as a pA2 value, which can be determined through Schild analysis by constructing agonist concentration-response curves in the presence of multiple fixed concentrations of this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. An improved methodology for routine in vivo microdialysis in non-human primates [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

NNC 38-1049: A Selective Histamine H3 Receptor Antagonist for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a key player in the regulation of neurotransmitter release in the central nervous system.[1] As a G protein-coupled receptor, the H3 receptor primarily signals through Gαi/o proteins to inhibit adenylyl cyclase activity. Its antagonism has been a focal point of research for its potential therapeutic applications in a variety of neurological and metabolic disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

In Vitro Pharmacology

This compound has demonstrated high affinity and competitive antagonism at both human and rat histamine H3 receptors.[1] Its potency has been characterized in various in vitro assays, confirming its selectivity for the H3 receptor subtype.

Binding Affinity and Functional Potency

The following table summarizes the binding affinity (Ki) and functional potency (Kb) of this compound at histamine H3 receptors.

| Species | Assay Type | Parameter | Value (nM) |

| Human | cAMP Assay | Kb | 2.3 |

| Rat | GTP-γ-S Assay | Ki | 5 |

| Not Specified | Not Specified | Ki | 1.2[2] |

Table 1: In Vitro Affinity and Potency of this compound at Histamine H3 Receptors.

Experimental Protocol: Functional Antagonism in HEK293 Cells

The competitive antagonist potency of this compound was determined in intact HEK293 cells stably expressing either the human or rat histamine H3 receptor.[1]

Objective: To quantify the ability of this compound to antagonize the effect of the H3 receptor agonist R-alpha-methylhistamine on isoprenaline-induced cAMP accumulation.

Materials:

-

HEK293 cells expressing human or rat histamine H3 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Isoprenaline

-

R-alpha-methylhistamine

-

This compound

-

cAMP assay kit

Procedure:

-

Cell Culture: HEK293 cells expressing the H3 receptor are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment:

-

Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Subsequently, cells are stimulated with a fixed concentration of isoprenaline to induce cAMP production.

-

Immediately following isoprenaline addition, cells are challenged with the H3 receptor agonist, R-alpha-methylhistamine, at its EC50 concentration.

-

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The ability of this compound to reverse the inhibitory effect of R-alpha-methylhistamine on isoprenaline-induced cAMP accumulation is quantified, and the antagonist dissociation constant (Kb) is calculated using the Schild equation.

In Vivo Pharmacology

In vivo studies in rats have demonstrated that this compound is orally bioavailable, crosses the blood-brain barrier, and exerts its pharmacodynamic effects on central histamine levels.[1]

Pharmacokinetics in Rats

Following oral administration, measurable concentrations of this compound were detected in both plasma and brain tissue of rats.[1]

| Dose (mg/kg, p.o.) | Matrix | Detectable Concentration |

| 3 - 60 | Plasma | Yes |

| 15 - 60 | Brain | Yes |

Table 2: In Vivo Bioavailability of this compound in Rats.

Experimental Protocol: In Vivo Microdialysis in Rats

To assess the effect of this compound on hypothalamic histamine levels, in vivo microdialysis was performed in rats.[1]

Objective: To measure the extracellular concentration of histamine in the rat hypothalamus following the administration of this compound.

Materials:

-

Male Wistar rats

-

This compound

-

Microdialysis probes

-

Stereotaxic apparatus

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the hypothalamus of the rat.

-

Recovery: Rats are allowed to recover from surgery for a specified period.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular histamine levels.

-

Drug Administration: this compound is administered to the rat via intraperitoneal (i.p.) injection (e.g., 20 mg/kg).[1]

-

Post-Dosing Collection: Dialysate samples continue to be collected at regular intervals to monitor changes in histamine concentration.

-

Sample Analysis: The concentration of histamine in the dialysate samples is quantified using a sensitive HPLC method with fluorescence detection.

-

Data Analysis: The change in extracellular histamine concentration from baseline following this compound administration is calculated and statistically analyzed. A significant increase in extracellular histamine was observed following a 20 mg/kg intraperitoneal injection of this compound.[1]

References

NNC 38-1049: A Technical Overview of its Therapeutic Potential in Obesity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC 38-1049 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of obesity. By blocking the autoregulatory H3 receptor, this compound increases the release of histamine in the hypothalamus, a key brain region for regulating energy homeostasis. This heightened histaminergic activity leads to a reduction in food intake and subsequent body weight loss. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering valuable insights for researchers and professionals in the field of obesity drug development.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating appetite and energy expenditure. The histaminergic system within the hypothalamus has emerged as a promising target for anti-obesity therapeutics. This compound is a competitive antagonist of the histamine H3 receptor, which acts as a presynaptic autoreceptor to inhibit the synthesis and release of histamine.[1][2] By blocking this receptor, this compound enhances histaminergic neurotransmission, thereby promoting satiety and reducing body weight.[1]

Mechanism of Action

This compound exerts its anti-obesity effects primarily through its action as a histamine H3 receptor antagonist in the central nervous system. The proposed signaling pathway is as follows:

-

H3 Receptor Blockade: this compound competitively binds to and blocks the presynaptic histamine H3 receptors located on histaminergic neurons in the hypothalamus.[1]

-

Increased Histamine Release: This blockade removes the negative feedback inhibition on histamine synthesis and release, leading to a significant increase in the extracellular concentration of histamine in key hypothalamic nuclei, such as the paraventricular nucleus (PVN) and the ventromedial hypothalamus (VMH).[1][3]

-

Activation of Postsynaptic Histamine Receptors: The elevated histamine levels lead to the activation of postsynaptic histamine receptors, primarily the H1 receptor, on neurons that regulate appetite and energy expenditure.[3][4]

-

Anorectic Effect: Activation of these downstream pathways ultimately results in a reduction in food intake and an increase in lipid oxidation, contributing to weight loss.[1]

Caption: Signaling pathway of this compound in hypothalamic neurons.

Preclinical Data

Preclinical studies in diet-induced obese (DIO) rats have demonstrated the efficacy of this compound in reducing food intake and body weight.

Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Rats

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Study Duration (days) | Change in Body Weight (g) | p-value vs. Control |

| Control (Vehicle) | - | 14 | +0.4 ± 2.7 | - |

| This compound | 20 | 14 | -18.4 ± 3.4 | <0.01 |

| Data from Malmlöf et al., 2005[1] |

Table 2: Dose-Dependent Effect of this compound on Food Intake in Rats

| Dose (mg/kg, p.o.) | Acute Food Intake Reduction |

| 3 | Not significant |

| 15 | Significant reduction |

| 60 | Significant reduction |

| Data from Malmlöf et al., 2005[1] |

Experimental Protocols

Diet-Induced Obesity (DIO) Rat Model

A common protocol to induce obesity in rats for the evaluation of anti-obesity compounds is as follows:

Caption: General experimental workflow for a diet-induced obesity study.

Detailed Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet: After an acclimatization period on a standard chow diet, rats are switched to a high-fat diet (e.g., 45% or 60% kcal from fat) for a period of several weeks to months to induce obesity.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Treatment: Once a stable obese phenotype is established, animals are randomized into treatment groups. This compound is typically administered orally (p.o.) twice daily (b.i.d.) for a specified duration (e.g., 14 days). A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

In Vitro Histamine H3 Receptor Antagonist Potency Assay

The competitive antagonist potency of this compound can be determined using intact HEK293 cells expressing the human or rat histamine H3 receptor.[1]

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing the histamine H3 receptor are cultured under standard conditions.

-

cAMP Accumulation Assay:

-

Cells are stimulated with isoprenaline to induce the accumulation of cyclic AMP (cAMP).

-

The H3 receptor agonist, R-alpha-methylhistamine, is added to inhibit the isoprenaline-induced cAMP accumulation.

-

This compound is then added at various concentrations to antagonize the effect of R-alpha-methylhistamine.

-

-

Data Analysis: The ability of this compound to reverse the inhibition of cAMP accumulation by the H3 agonist is measured, and the antagonist potency (e.g., IC50 or pA2 value) is calculated.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

To assess the effect of this compound on histamine levels in the brain, in vivo microdialysis can be performed in awake, freely moving rats.[1]

Protocol Outline:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the hypothalamus of anesthetized rats.

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular histamine.

-

Drug Administration: this compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.

-

Histamine Analysis: The concentration of histamine in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorometric detection.

Conclusion

This compound represents a promising therapeutic agent for the treatment of obesity. Its mechanism of action, centered on the antagonism of the histamine H3 receptor and subsequent enhancement of hypothalamic histamine release, is well-supported by preclinical evidence. The data presented in this guide highlight its efficacy in reducing food intake and body weight in a relevant animal model of obesity. The detailed experimental protocols provide a foundation for further research and development of this and similar compounds. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Influence of a selective histamine H3 receptor antagonist on hypothalamic neural activity, food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histaminergic regulation of food intake - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on NNC 38-1049 and the Regulation of Food Intake Behavior

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histamine (B1213489) H3 receptor antagonist, NNC 38-1049, and its role in the regulation of food intake and body weight. This document details the mechanism of action, summarizes key preclinical findings, and provides detailed experimental protocols for the cited studies.

Core Concepts: Mechanism of Action

This compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] Its primary mechanism of action in regulating food intake involves the blockade of presynaptic H3 autoreceptors on histaminergic neurons in the hypothalamus.[3][4] This inhibition of the negative feedback loop leads to an increased synthesis and release of histamine into the synaptic cleft.[3] The elevated histamine levels then act on postsynaptic histamine H1 receptors (H1R) located on other hypothalamic neurons, which are key regulators of appetite and energy balance.[4][5] Activation of these H1 receptors is associated with a reduction in food intake, contributing to the anorectic effects of this compound.[5][6] The primary sites of action within the hypothalamus are believed to be the ventromedial hypothalamus (VMH) and the paraventricular nucleus (PVN).[3][5]

Signaling Pathway

The anorectic effect of this compound is initiated by its binding to and antagonism of the histamine H3 receptor. This leads to an increase in histamine release. The released histamine then binds to and activates the Gq-protein coupled histamine H1 receptor on adjacent neurons. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key signaling event that ultimately leads to a reduction in food intake.

Preclinical Data: Efficacy in Diet-Induced Obesity Models

Preclinical studies have demonstrated the efficacy of this compound in reducing food intake and body weight in animal models of diet-induced obesity (DIO). The most notable study by Malmlöf et al. (2005) provides key quantitative data on its effects.

Quantitative Data Summary

The following tables summarize the quantitative data from the pivotal preclinical study on this compound.

| Parameter | Treatment Group (this compound) | Control Group (Vehicle) |

| Dosage | 20 mg/kg, twice daily | Vehicle |

| Administration Route | Intraperitoneal | Intraperitoneal |

| Treatment Duration | 2 weeks | 2 weeks |

| Animal Model | Diet-Induced Obese Rats | Diet-Induced Obese Rats |

| Change in Body Weight | -18.4 ± 3.4 g | +0.4 ± 2.7 g |

| Statistical Significance | p < 0.01 | - |

| Parameter | Observation |

| Food Intake | Sustained reduction throughout the 2-week study |

| Energy Expenditure | Unchanged |

| Respiratory Quotient | Tendency to decrease |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, based on established protocols for diet-induced obesity models and the specific details available from the Malmlöf et al. (2005) study.

Diet-Induced Obesity (DIO) Rat Model

Objective: To induce an obese phenotype in rats through dietary manipulation to model human obesity.

Protocol:

-

Animal Selection: Male Wistar or Sprague-Dawley rats, approximately 5-6 weeks of age, are commonly used.

-

Acclimation: Upon arrival, animals are single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They are provided with standard chow and water ad libitum for a one-week acclimation period.

-

Diet Induction: Following acclimation, rats are switched to a high-fat diet (HFD). A common HFD composition is 45% kcal from fat. The diet is provided ad libitum.

-

Monitoring: Body weight and food intake are monitored weekly. The development of obesity is typically observed over a period of 8-12 weeks, with DIO rats exhibiting significantly greater body weight gain compared to control rats on a standard chow diet.

This compound Efficacy Study in DIO Rats

Objective: To evaluate the effect of this compound on food intake and body weight in diet-induced obese rats.

Protocol:

-

Animal Model: Diet-induced obese male rats are used.

-

Group Allocation: Animals are randomly assigned to a treatment group (this compound) and a control group (vehicle).

-

Drug Administration:

-

The treatment group receives intraperitoneal (i.p.) injections of this compound at a dose of 20 mg/kg, administered twice daily.

-

The control group receives i.p. injections of the vehicle solution.

-

-

Treatment Duration: The treatment is carried out for a period of two weeks.

-

Data Collection:

-

Body Weight: Individual animal body weights are recorded daily.

-

Food Intake: The amount of food consumed by each rat is measured daily by weighing the food hopper. Spillage is accounted for by collecting and weighing any spilled food.

-

-

Data Analysis: The change in body weight from baseline and the average daily food intake are calculated for each group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the differences between the treatment and control groups.

Experimental Workflow

The following diagram illustrates the workflow of a typical preclinical study evaluating the efficacy of this compound.

Conclusion

This compound demonstrates a clear mechanism of action as a histamine H3 receptor antagonist, leading to a reduction in food intake and body weight in preclinical models of obesity. The quantitative data from studies in diet-induced obese rats provide strong evidence for its potential as a therapeutic agent for weight management. The detailed experimental protocols provided herein offer a foundation for the design and execution of further research in this area. Future investigations could focus on the long-term efficacy and safety of this compound, as well as a more detailed elucidation of the downstream signaling pathways involved in its anorectic effects.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Network of Brain Histamine in Feeding: Dissect its Functions in a Circuit-Specific Way - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Integrative role of the histaminergic system in feeding and taste perception [frontiersin.org]

Unveiling the Anorectic Potential of NNC 38-1049: A Preclinical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical studies investigating the anorectic effects of NNC 38-1049, a potent and selective histamine (B1213489) H3 receptor antagonist. The following sections detail the compound's mechanism of action, summarize key quantitative data from animal studies, and provide comprehensive experimental protocols for the pivotal experiments conducted. This document is intended for researchers, scientists, and drug development professionals in the field of obesity and metabolic diseases.

Core Mechanism of Action: Targeting the Histaminergic System

This compound exerts its anorectic effects by acting as a competitive antagonist at the histamine H3 receptor.[1] The H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, this compound effectively disinhibits histamine release, leading to a significant increase in extracellular histamine concentrations in key brain regions involved in appetite regulation, such as the hypothalamus. This elevated histamine level is believed to subsequently activate other histamine receptors, likely the H1 receptor, which are known to mediate satiety and reduce food intake.

Quantitative Data Summary

The preclinical efficacy of this compound in reducing food intake and body weight has been demonstrated in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Body Weight in Dietary Obese Rats

| Treatment Group | Dose | Duration | Mean Body Weight Change (g) | Significance vs. Control |

| This compound | 20 mg/kg (twice daily) | 2 weeks | -18.4 ± 3.4 | P < 0.01 |

| Control | Vehicle | 2 weeks | +0.4 ± 2.7 | - |

Data from a study in old and dietary obese rats.

Table 2: Pharmacokinetics of this compound in Rats

| Dose (Oral) | Peak Plasma Concentration | Peak Brain Concentration |

| 3 mg/kg | Measurable | Not specified |

| 15 mg/kg | Measurable | Measurable |

| 60 mg/kg | Measurable | Measurable |

Measurable levels of this compound were detected in the plasma and brain following single oral doses.

Table 3: Effect of this compound on Hypothalamic Histamine Levels

| Treatment | Dose (Intraperitoneal) | Effect on Extracellular Histamine |

| This compound | 20 mg/kg | Significant increase |

Single intraperitoneal injections led to a notable rise in hypothalamic histamine concentrations.

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, this section outlines the methodologies for the key experiments cited.

Dietary-Induced Obesity (DIO) Rat Model

-

Animal Model: The specific strain of rats used in the primary study was not detailed in the available abstracts. However, a common practice for inducing obesity is to use strains like Sprague-Dawley or Wistar rats.

-

Diet: Rats are fed a high-fat diet to induce obesity. The exact composition of the diet, including the percentage of calories from fat, protein, and carbohydrates, is crucial for model consistency.

-

Duration: The duration of the high-fat diet feeding required to induce an obese phenotype can vary but is a critical parameter to establish before drug testing.

-

Drug Administration: In the long-term study, this compound was administered twice daily at a dose of 20 mg/kg. The route of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used for drug formulation are essential details for replication.

-

Measurements: Body weight and food intake were recorded regularly throughout the 2-week study period.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

-

Surgical Procedure: Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the target brain region, the hypothalamus.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the hypothalamus, are collected at regular intervals.

-

Analytical Method: The concentration of histamine in the dialysate is quantified using a sensitive analytical technique, typically High-Performance Liquid Chromatography (HPLC) coupled with fluorometric or mass spectrometric detection.

-

Data Analysis: Changes in histamine levels are calculated relative to a stable baseline period before drug administration.

Behavioral Assays

-

Behavioral Satiety Sequence (BSS): This test is used to determine if a reduction in food intake is due to the promotion of normal satiety or to aversive side effects. The sequence and duration of behaviors such as eating, grooming, and resting are observed and scored after drug administration and presentation of food. A normal satiety sequence is expected if the compound is acting through physiological satiety mechanisms. The study with this compound at a 20 mg/kg dose did not observe changes in the BSS.

-

Conditioned Taste Aversion (CTA): This assay assesses whether the drug induces malaise or illness, which could lead to a learned aversion to a novel taste paired with the drug's effects. Typically, animals are given a novel-flavored solution to drink, followed by an injection of the test compound. After a recovery period, they are given a choice between the novel-flavored solution and water. A reduced preference for the flavored solution indicates a conditioned taste aversion. Repeated administration of this compound for 7 days did not induce CTA.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway and a general experimental workflow.

Caption: Proposed signaling pathway of this compound's anorectic effect.

Caption: General experimental workflow for preclinical evaluation.

References

The Influence of NNC 38-1049 on Lipid Oxidation and Respiratory Quotient: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of the selective histamine (B1213489) H3 receptor antagonist, NNC 38-1049, on lipid oxidation and the respiratory quotient. The information presented herein is a synthesis of available preclinical data, aimed at providing a comprehensive resource for professionals in the fields of metabolic research and drug development. This document summarizes the core findings, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Executive Summary

This compound, a potent and selective antagonist of the histamine H3 receptor, has been investigated for its potential anti-obesity effects. Preclinical studies have demonstrated that administration of this compound in diet-induced obese animal models leads to a reduction in food intake and a significant decrease in body weight. A key metabolic finding is the compound's influence on substrate utilization. At higher doses, this compound has been observed to cause a decrease in the respiratory quotient (RQ), which is indicative of a metabolic shift towards increased lipid oxidation for energy production. This document provides a detailed examination of these effects.

Quantitative Data Summary

While precise quantitative data from peer-reviewed publications are limited, the consistent qualitative finding is that this compound modulates energy substrate utilization. The available information on the effect of this compound on the respiratory quotient and lipid oxidation is summarized below.

| Parameter | Effect Observed with this compound Administration | Implication |

| Respiratory Quotient (RQ) | A tendency to decrease at higher doses. | A lower RQ value suggests a greater reliance on fat as an energy source compared to carbohydrates. |

| Lipid Oxidation | An indicated increase, inferred from the decrease in RQ. | Suggests that this compound promotes the breakdown of lipids for energy expenditure. |

Experimental Protocols

The following sections describe the methodologies employed in the key experiments that investigated the effects of this compound on metabolic parameters.

Animal Model and Treatment

-

Animal Model: The primary animal model used in these studies was the dietary-induced obese (DIO) rat. Male rats are typically rendered obese by feeding them a high-fat diet for an extended period. This model is chosen for its clinical relevance to human obesity.

-

Compound Administration: this compound was administered orally (p.o.) to the rats. The dosage range explored in acute and chronic studies was typically between 3 and 60 mg/kg of body weight. For longer-term studies, a twice-daily administration schedule (e.g., 20 mg/kg, b.i.d.) was often used to maintain therapeutic exposure.

Indirect Calorimetry for Respiratory Quotient and Lipid Oxidation Measurement

The assessment of respiratory quotient and lipid oxidation was performed using indirect calorimetry. This technique measures the rates of oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine energy expenditure and substrate utilization.

-

Apparatus: An open-circuit indirect calorimetry system is used. This system consists of metabolic cages that are continuously supplied with fresh air at a known flow rate. The concentrations of oxygen and carbon dioxide in the air entering and exiting the cages are measured by gas analyzers.

-

Acclimatization: Prior to the experimental period, the animals are acclimatized to the metabolic cages for a sufficient duration to minimize stress-related alterations in metabolism.

-

Measurement Protocol:

-

Rats are individually housed in the metabolic cages with free access to food and water, unless a fasted state is required for the experimental design.

-

Airflow through the cages is maintained at a constant and known rate.

-

Gas samples from the outlet of each cage are sequentially drawn and analyzed for O₂ and CO₂ concentrations. A reference air sample is also analyzed periodically to account for any drift in the analyzers.

-

Data on VO₂ and VCO₂ are collected continuously over the experimental period, typically spanning 24 hours to account for diurnal variations in metabolic rate.

-

-

Data Analysis:

-

Respiratory Quotient (RQ): Calculated as the ratio of the volume of CO₂ produced to the volume of O₂ consumed (VCO₂ / VO₂). An RQ of 1.0 indicates pure carbohydrate oxidation, while an RQ of ~0.7 indicates pure fat oxidation. An RQ between 0.7 and 1.0 signifies a mix of carbohydrate and fat oxidation.

-

Lipid Oxidation: The rate of lipid oxidation can be calculated from VO₂ and VCO₂ values using established stoichiometric equations.

-

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

Discussion and Conclusion

The available evidence strongly suggests that the histamine H3 receptor antagonist this compound can modulate substrate metabolism, promoting a shift towards increased lipid oxidation. This effect is likely mediated through its action in the central nervous system, where antagonism of the H3 autoreceptor leads to an increase in the release of histamine and other neurotransmitters in the hypothalamus. This, in turn, is hypothesized to increase sympathetic nervous system outflow to peripheral tissues, such as adipose tissue, stimulating lipolysis and the subsequent oxidation of fatty acids for energy.

The observed decrease in the respiratory quotient, while not yet fully quantified in publicly available literature, provides a strong qualitative indicator of this metabolic reprogramming. For researchers and drug development professionals, these findings highlight the potential of targeting the histamine H3 receptor as a therapeutic strategy for obesity and related metabolic disorders. Further studies are warranted to precisely quantify the effects of this compound on lipid oxidation and the respiratory quotient and to fully elucidate the downstream signaling pathways involved.

Methodological & Application

Application Notes and Protocols for NNC 38-1049 in Rodent Obesity Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated efficacy in reducing food intake and body weight in preclinical rodent models of obesity.[1][2][3] Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters involved in appetite regulation. By blocking these receptors, this compound increases the levels of histamine in the hypothalamus, a key brain region for energy balance.[1][4] This heightened histaminergic tone is associated with a suppression of appetite and subsequent weight loss.[5][6] These application notes provide a comprehensive overview of the in vivo use of this compound in rodent obesity models, including detailed protocols and quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study investigating the effects of this compound in a diet-induced obesity (DIO) rat model.

| Parameter | Details |

| Compound | This compound |

| Animal Model | Diet-Induced Obese (DIO) Rats |

| Dosage | 20 mg/kg |

| Route of Administration | Oral (gavage), twice daily |

| Treatment Duration | 2 weeks |

| Key Outcomes | - Sustained reduction in food intake[5][7] - Significant decrease in body weight compared to control group[5][7] |

| Reference | Malmlöf et al., 2005[5][7] |

Experimental Protocols

This section outlines the detailed methodologies for in vivo studies using this compound in rodent obesity models, based on established practices and available data.

Diet-Induced Obesity (DIO) Rodent Model Protocol

Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from a high-fat diet.

Materials:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Standard chow diet (e.g., 10-15% kcal from fat)

-

High-fat diet (HFD) (e.g., 45% or 60% kcal from fat)

-

Animal caging with bedding

-

Water bottles

-

Animal scale

Procedure:

-

Acclimation: Upon arrival, house the rats individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water for at least one week to allow for acclimation to the facility.

-

Baseline Measurements: Record the initial body weight of each animal.

-

Diet Induction: Switch the experimental group to a high-fat diet (HFD), while the control group continues on the standard chow diet. Ensure ad libitum access to both food and water.

-

Monitoring: Monitor body weight and food intake 2-3 times per week for a period of 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.

-

Confirmation of Obesity: The DIO phenotype is typically confirmed when the HFD group exhibits a significantly higher body weight (usually 15-20% greater) and increased adiposity compared to the control group.

This compound Dosing Protocol

Objective: To administer this compound to DIO rodents to assess its effects on food intake and body weight.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)*

-

Oral gavage needles

-

Syringes

-

Animal scale

Procedure:

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a rat receiving 1 ml of solution, the concentration would be dependent on the animal's weight). It is recommended to prepare the formulation fresh daily.

-

Animal Grouping: Randomly assign the DIO animals to a vehicle control group and one or more this compound treatment groups.

-

Dosing: Administer the vehicle or this compound solution orally via gavage. Based on the findings of Malmlöf et al. (2005), a twice-daily administration schedule is recommended.[5][7]

-

Monitoring: Continue to monitor body weight and food intake daily throughout the treatment period (e.g., 2 weeks).

-

Endpoint Analysis: At the end of the study, collect terminal samples for further analysis.

Note: The specific vehicle used in the pivotal Malmlöf et al. (2005) study is not explicitly stated in the available abstracts. A 0.5% methylcellulose solution is a common and appropriate vehicle for oral administration of hydrophobic compounds in rodents.

Endpoint Measurement Protocols

Objective: To assess the metabolic and physiological effects of this compound treatment.

a) Body Composition Analysis:

-

Dual-Energy X-ray Absorptiometry (DEXA): A non-invasive method to measure bone mineral density, lean mass, and fat mass.

-

Magnetic Resonance Imaging (MRI): Provides detailed images to quantify fat and lean tissue mass.

-

Bioelectrical Impedance Analysis (BIA): A less common but available method for estimating body composition.

b) Metabolic Parameters:

-

Blood Collection: Collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture.

-

Glucose and Insulin (B600854): Measure plasma glucose and insulin levels to assess glucose homeostasis and insulin sensitivity. An oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) can also be performed.

-

Lipid Profile: Analyze plasma levels of triglycerides, total cholesterol, HDL, and LDL.

Visualizations

Histamine H3 Receptor Antagonist Signaling Pathway in Appetite Regulation

Caption: Signaling pathway of this compound in hypothalamic appetite regulation.

Experimental Workflow for In Vivo Studies with this compound

Caption: Experimental workflow for this compound studies in DIO rodents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The histamine H3 receptor inverse agonist pitolisant reduces body weight in obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Integrative role of the histaminergic system in feeding and taste perception [frontiersin.org]

- 6. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of a selective histamine H3 receptor antagonist on hypothalamic neural activity, food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NNC 38-1049 Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for administering NNC 38-1049, a potent and selective histamine (B1213489) H3 receptor antagonist, in rat models for obesity research. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on food intake, body weight, and hypothalamic histamine levels.

Introduction

This compound is an orally active, competitive antagonist of the histamine H3 receptor.[1][2] Its mechanism of action involves blocking the presynaptic H3 autoreceptors on histaminergic neurons, leading to increased release of histamine in the brain, particularly in the hypothalamus.[1][2] This increase in hypothalamic histamine is associated with a reduction in food intake and subsequent body weight loss, making this compound a compound of interest for the study and potential treatment of obesity.[1][2]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving the administration of this compound and similar H3 receptor antagonists in rats.

Table 1: Effect of Single Oral Administration of this compound on Food Intake in Normal Rats

| Dosage (mg/kg) | Food Intake Reduction (%) | Time Point |

| 3 | Not specified | Not specified |

| 15 | Significant | Not specified |

| 30 | Significant | Not specified |

| 60 | Significant | Not specified |

Data derived from Malmlöf et al., 2005. Specific percentage reductions and time points were not available in the abstract.

Table 2: Effect of Chronic Administration of this compound on Body Weight in Diet-Induced Obese (DIO) Rats

| Treatment | Dosage | Duration | Change in Body Weight (g) |

| Vehicle | - | 15 days | + (gain) |

| This compound | 20 mg/kg (twice daily) | 15 days | - (loss) |

Data derived from Malmlöf et al., 2005. Specific mean and standard deviation values were not available in the abstract.

Table 3: Effect of a Similar H3 Antagonist (NNC 38-1202) on Body Weight in DIO Rats

| Treatment | Dosage | Duration | Net Body Weight Change (g) |

| Vehicle | - | 22 days | +13.6 ± 3.0 |

| NNC 38-1202 | 5 mg/kg (daily) | 22 days | -11.0 ± 4.8 |

Data from a study on a similar H3 receptor antagonist, providing context for expected effect size (Malmlöf et al., 2006).

Table 4: Effect of this compound on Hypothalamic Histamine Levels

| Administration Route | Dosage (mg/kg) | Change in Extracellular Histamine |

| Intraperitoneal | 20 | Significant Increase |

| Oral | 15 | 339 ± 54% increase (for NNC 38-1202) |

| Oral | 30 | 403 ± 105% increase (for NNC 38-1202) |

Data for intraperitoneal administration from Malmlöf et al., 2005. Data for oral administration is from a study on a similar H3 receptor antagonist, NNC 38-1202 (Malmlöf et al., 2006).

Experimental Protocols

Diet-Induced Obesity (DIO) Rat Model

Objective: To establish a rat model of obesity through dietary manipulation, mimicking aspects of human obesity development.

Materials:

-

Male Wistar or Sprague-Dawley rats (5-6 weeks old)

-

Standard rodent chow

-

High-fat diet (HFD): A common composition is 40-60% of total calories from fat, often from sources like lard or coconut oil.[3][4][5][6][7] A representative HFD might consist of 68% normal rat chow, 20% instant milk powder, 6% corn oil, and 6% ghee, providing approximately 414 kcal/100g with 40% of calories from fat.[6]

-

Cages with wire-bottoms to minimize coprophagy and allow for accurate food intake measurement.

Procedure:

-

Upon arrival, acclimatize rats for at least one week with ad libitum access to standard chow and water.

-

Divide rats into control and experimental groups.

-

Provide the control group with continued ad libitum access to standard chow.

-

Provide the experimental group with ad libitum access to the high-fat diet.

-

Monitor body weight and food intake weekly for a period of 10-14 weeks to induce obesity. Animals on the HFD are expected to show a significant increase in body weight and adiposity compared to the control group.[3][4][5][6][7]

Administration of this compound

Objective: To administer this compound to rats via oral or intraperitoneal routes.

a) Oral Administration (Gavage)

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose)

-

Oral gavage needles (18-20 gauge, with a ball tip)

-

Syringes (appropriate volume for dosing)

Procedure:

-

Prepare the dosing solution by dissolving or suspending the calculated amount of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 1-5 mL/kg body weight.

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

-

Administer the dosing solution slowly.

-

Withdraw the needle gently and return the rat to its cage.

-

Monitor the animal for any signs of distress.

b) Intraperitoneal (IP) Injection

Materials:

-

This compound

-

Sterile vehicle (e.g., sterile saline)

-

Sterile syringes and needles (23-25 gauge)

Procedure:

-

Prepare the dosing solution under sterile conditions.

-

Gently restrain the rat, exposing the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

-

Insert the needle at a 30-45 degree angle.

-

Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

-

Inject the solution slowly.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any adverse reactions.

In Vivo Microdialysis for Hypothalamic Histamine Measurement

Objective: To measure extracellular histamine levels in the rat hypothalamus following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with a molecular weight cut-off that allows histamine to pass)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with fluorescence detection for histamine analysis

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula directed at the paraventricular nucleus of the hypothalamus.

-